molecular formula C14H13BrFN B3341955 N-(4-Bromobenzyl)-3-fluorobenzylamine CAS No. 1152540-59-4

N-(4-Bromobenzyl)-3-fluorobenzylamine

Cat. No.: B3341955
CAS No.: 1152540-59-4
M. Wt: 294.16 g/mol
InChI Key: FTCFYCSGHIGDAX-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-3-fluorobenzylamine ( 1152540-59-4) is a high-value chemical building block with the molecular formula C14H13BrFN and a molecular weight of 294.16 g/mol . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. As a specialty amine featuring both bromo and fluoro substituents on its aromatic rings, it serves as a versatile intermediate in medicinal chemistry and drug discovery research . The 4-bromobenzyl and 3-fluorobenzyl motifs are common in the synthesis of complex molecules, making this di-benzylamine structure a useful scaffold for constructing compound libraries. Researchers can utilize this amine in nucleophilic substitution reactions, reductive aminations, or as a precursor for the synthesis of potential pharmacologically active molecules. The compound requires cold-chain transportation to ensure stability and is stored under inert conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-N-[(3-fluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c15-13-6-4-11(5-7-13)9-17-10-12-2-1-3-14(16)8-12/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCFYCSGHIGDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Theoretical and Computational Investigations of Nbbfba

Molecular Modeling of Intermolecular Interactions

Molecular modeling serves as a powerful tool to simulate and understand the complex forces that govern how molecules interact with each other. For NBBFBA, a molecule featuring a secondary amine, a fluorinated aromatic ring, and a brominated aromatic ring, a variety of non-covalent interactions are anticipated to dictate its supramolecular chemistry and behavior in different chemical environments.

Hydrogen Bonding Interactions Involving NBBFBA

Hydrogen bonding is a specialized, strong type of dipole-dipole interaction that occurs between a hydrogen atom covalently bonded to a highly electronegative atom (a hydrogen bond donor) and another nearby electronegative atom (a hydrogen bond acceptor). britannica.comresearchgate.net These bonds are critical in determining the structure of proteins and the double helix of DNA. britannica.comlibretexts.org The strength of hydrogen bonds typically ranges from 1 to 40 kcal/mol, placing them between weaker van der Waals forces and stronger covalent bonds. wikipedia.org

In the structure of NBBFBA, the secondary amine group (-NH-) is the primary hydrogen bond donor. The hydrogen atom attached to the nitrogen can form a strong attractive interaction with an electronegative atom that possesses a lone pair of electrons. libretexts.orgresearchgate.net Potential hydrogen bond acceptors within the NBBFBA molecule itself (for intramolecular bonding) or in surrounding molecules (for intermolecular bonding) include the nitrogen atom of the amine and the fluorine atom on the benzylamine (B48309) ring. Computational models can precisely calculate the geometry and energy of these potential hydrogen bonds.

Table 1: Potential Hydrogen Bonding Scenarios in NBBFBA

Donor Group (in NBBFBA)Acceptor Atom/GroupType of InteractionTheoretical Significance
N-HNitrogen (in another NBBFBA molecule)IntermolecularInfluences crystal packing and self-assembly.
N-HFluorine (in another NBBFBA molecule)IntermolecularContributes to specific orientational preferences in the solid state.
N-HNitrogen (intramolecular)IntramolecularMay constrain the molecule's conformational flexibility.
N-HFluorine (intramolecular)IntramolecularCould influence the orientation of the fluorobenzyl group.
N-HSolvent (e.g., Oxygen in water)Solute-SolventAffects solubility and the stability of the solvated structure. britannica.com

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom functions as an electrophilic species, attracting a Lewis base. nih.gov This phenomenon arises from an anisotropic distribution of electron density on the surface of the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). nih.gov The strength of halogen bonds typically follows the order I > Br > Cl > F. nih.gov

In NBBFBA, the bromine atom on the 4-bromobenzyl group is a potential halogen bond donor. This C-Br bond can engage in directional interactions with nucleophilic partners such as carbonyl oxygens, nitrogen atoms, or π-systems of aromatic rings. evitachem.com Such interactions are increasingly recognized for their importance in drug discovery and materials science. nih.govbeilstein-journals.org

π-π Stacking: Interactions between the aromatic rings of the benzyl (B1604629) and benzylamine moieties. These can occur in face-to-face or offset arrangements.

C-H···π Interactions: The hydrogen atoms on the methylene (B1212753) bridge or the aromatic rings can interact with the electron-rich π-faces of the aromatic systems.

Van der Waals Forces: These include London dispersion forces, which are ubiquitous attractive forces arising from temporary fluctuations in electron density. libretexts.org

Table 2: Key Non-Covalent Interactions Predicted for NBBFBA

Interaction TypeDonor/Participant 1 (in NBBFBA)Acceptor/Participant 2Predicted Importance
Halogen BondC-Br (σ-hole)Lewis Bases (e.g., O, N, π-systems)High, due to the polarizable bromine atom. nih.govevitachem.com
π-π Stacking3-Fluorobenzyl Ring4-Bromobenzyl RingModerate to High, influences molecular packing.
C-H···π InteractionC-H bondsAromatic RingsModerate, contributes to conformational stability.
Dipole-DipoleC-F bond dipole, C-Br bond dipoleOther polar groupsModerate, influences electrostatic potential.
London DispersionEntire MoleculeEntire MoleculeHigh, significant contribution to overall binding energy.

Solvent Effects on NBBFBA Structure and Reactivity

The chemical environment significantly impacts molecular properties, and solvents can alter reaction rates, stability, and molecular conformation. researchgate.netnih.gov Computational chemistry employs various models to simulate these solvent effects. These models are generally categorized as implicit or explicit.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. They are computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. mdpi.com

Explicit Solvent Models: These models involve simulating a number of individual solvent molecules surrounding the solute. This approach provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. mdpi.com

Table 3: Common Solvents and Their Potential Influence on NBBFBA Modeling

SolventDielectric Constant (ε) at 20°CSolvent TypePredicted Effect on NBBFBA
Water80.1Polar ProticStrong hydrogen bonding with N-H; stabilization of polar conformers.
Acetonitrile (B52724)37.5Polar AproticStabilizes dipoles; may interact with C-Br and C-F groups. mdpi.com
Dichloromethane9.1Polar AproticModerate stabilization of polar features.
Chloroform4.8Polar AproticCan act as a weak hydrogen bond donor to the F or N atoms.
Toluene2.4NonpolarFavors intramolecular interactions and aggregation via π-π stacking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Clinical Outcomes)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.com By identifying the key structural, physicochemical, and electronic properties (descriptors) that influence a particular endpoint, QSAR models can be used to predict the activity of new compounds and provide insights into their mechanisms of action. mdpi.comnih.gov

Development of Computational Models for Predicted Biological Interactions

While no specific QSAR models for NBBFBA have been published, a hypothetical workflow for developing such a model to predict its interaction with a biological target (e.g., an enzyme or receptor) can be outlined. The process is iterative and involves several key steps: mdpi.com

Data Set Assembly: A collection of structurally related molecules with experimentally measured activity against a specific target would be required. This set should include NBBFBA or its close analogs.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Data Partitioning: The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation linking the descriptors (independent variables) to the activity (dependent variable). nih.gov

Model Validation: The model's robustness and predictive ability are rigorously assessed using internal (e.g., cross-validation) and external validation (predicting the activity of the test set compounds). mdpi.com

Identification of Structural Descriptors Influencing Mechanistic Activity

The structure of NBBFBA suggests several classes of descriptors that would be critical for any QSAR analysis aimed at understanding its mechanistic activity. These descriptors capture the features responsible for its potential intermolecular interactions.

Table 4: Potentially Relevant QSAR Descriptors for NBBFBA

Descriptor ClassSpecific Descriptor ExampleRelevance to NBBFBA's Structure
Topological Wiener Index, Kier Shape IndicesDescribes molecular size, branching, and overall shape.
Electronic Dipole Moment, Partial Charges on N, F, BrQuantifies polarity, electrostatic potential, and ability to engage in polar interactions. mdpi.com
Steric / Geometrical Molecular Volume, Surface AreaRelates to the size of the molecule and how it might fit into a binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Predicts the molecule's affinity for hydrophobic vs. hydrophilic environments.
Hydrogen Bonding Number of H-bond Donors/AcceptorsDirectly quantifies the potential for hydrogen bonding, a key interaction for the -NH- group.
Quantum Chemical HOMO/LUMO EnergiesRelates to chemical reactivity and the ability to participate in charge-transfer interactions.

By analyzing which of these descriptors are most influential in a QSAR model, researchers could hypothesize which molecular features of NBBFBA are most important for a given mechanistic endpoint. For example, a strong correlation with halogen-related descriptors might suggest that halogen bonding is a dominant interaction.

Mechanistic Investigations of Nbbfba in Biological Systems in Vitro and in Silico Focus

Elucidation of Molecular Target Interactions (In Vitro and In Silico)

Enzyme Binding and Inhibition Mechanism Studies

No studies detailing the in vitro or in silico analysis of N-(4-Bromobenzyl)-3-fluorobenzylamine's interaction with any specific enzymes, including data on binding kinetics or mechanisms of inhibition, could be located. While benzylamine (B48309) derivatives have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B), there is no direct evidence to suggest this activity for the specified compound. nih.govwikipedia.orgresearchgate.net

Receptor Ligand Binding Affinity and Selectivity Research

There is no available research on the binding affinity or selectivity of this compound for any biological receptors. Studies on other molecules containing a 3-fluorobenzyl group have shown activity at receptors like the ALK5 receptor, but this cannot be extrapolated to the target compound without specific experimental data. nih.gov

Protein-Ligand Docking and Molecular Dynamics Simulations

No publications were found that describe protein-ligand docking or molecular dynamics simulations involving this compound to predict its binding modes or interaction with potential protein targets.

Investigation of Cellular Pathway Modulation Mechanisms (In Vitro)

Effects on Specific Signaling Cascades

There is no published research on the effects of this compound on any specific intracellular signaling cascades.

Modulation of Gene Expression Profiles (Mechanistic Research)

No mechanistic studies have been published regarding the modulation of gene expression profiles by this compound.

Mechanistic Studies of Synergistic Effects in Biological Systems (e.g., with Antibiotics)

Elucidation of Synergistic Interaction Pathways:No studies have been found that explore the pathways through which NBBFBA might interact synergistically with other compounds.

It is conceivable that this compound is a novel compound that has not yet been the subject of published biological investigation, or it may be referred to by a different nomenclature in existing literature not captured by the current search parameters. Without specific research data, any attempt to detail its mechanistic properties or synergistic potential would be purely speculative and fall outside the required standards of scientific accuracy.

Applications of Nbbfba As a Versatile Intermediate in Advanced Organic Synthesis and Materials Science

NBBFBA as a Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of many pharmaceutical agents. ekb.egnih.gov The structural features of NBBFBA make it an ideal starting point for the synthesis of diverse heterocyclic scaffolds. The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates. ekb.eg

The NBBFBA molecule contains key structural motifs that can be elaborated into a variety of pharmaceutically relevant scaffolds. The dibenzylamine (B1670424) core can be modified to generate complex nitrogen-containing heterocycles, while the bromobenzyl group is particularly useful for introducing this moiety into larger systems. cdnsciencepub.com

For instance, the 4-bromobenzyl group is a known component in the synthesis of potent anticancer agents. A recent study detailed the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo chemicalbook.comresearchgate.netthieno[2,3-d]pyrimidines. bohrium.com In this work, the 4-bromobenzyl moiety was incorporated through the reaction of 4-bromophenyl acetonitrile (B52724) in an acidic environment. bohrium.com This highlights the utility of the 4-bromobenzyl unit, a key component of NBBFBA, in constructing complex, biologically active heterocyclic systems. The thienopyrimidine scaffold, in particular, is recognized for its structural similarity to purine (B94841) and its broad range of biological activities, including anticancer effects. bohrium.com

Furthermore, the general strategy of using fluorinated building blocks is well-established in the synthesis of new drug scaffolds. ekb.eg The synthesis of fluorinated nitrogen heterocycles often involves the cyclization of precursors containing both a fluorine atom and a nucleophilic nitrogen. ekb.egresearchgate.net NBBFBA, with its 3-fluorobenzyl group and secondary amine, is a prime candidate for such transformations. The reactivity of the secondary amine allows for the formation of new rings, while the fluorine atom can be retained in the final product to enhance its pharmacological properties.

The synthesis of pyrrolo-fused heterocycles, which are analogs of microtubule inhibitors like phenstatin, often involves the 1,3-dipolar cycloaddition of cycloimmonium N-ylides. nih.gov The secondary amine of NBBFBA could be quaternized to form such ylides, which can then react with suitable dipolarophiles to generate complex, polycyclic aromatic systems with potential anticancer activity. nih.gov

Starting Material Reaction Type Resulting Scaffold Potential Application
N-(4-Bromobenzyl)-3-fluorobenzylamineCyclization via secondary amineFluorinated nitrogen heterocyclesMedicinal chemistry
This compoundQuaternization and cycloadditionPyrrolo-fused heterocyclesAnticancer agents
4-Bromobenzyl precursorReaction with thienopyrimidine coreThienopyrimidine derivativesAnticancer agents

Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. acs.orgnih.gov The synthesis of these large ring systems often relies on the cyclization of linear precursors containing reactive functional groups. rsc.org NBBFBA possesses two key features that make it a promising precursor for macrocyclic compounds: the secondary amine, which can participate in cyclization reactions, and the bromobenzyl group, which can be used in metal-catalyzed cross-coupling reactions to form the macrocyclic ring. researchgate.net

One common strategy for macrocyclization is the reaction of a dihaloaromatic compound with a diamine under palladium catalysis. researchgate.net In this context, the bromobenzyl group of NBBFBA can serve as the haloaromatic component. For example, N,N'-bis(3-bromobenzyl)-substituted diazacrown ethers have been used in Pd-catalyzed macrocyclization reactions with various polyamines to yield macrobicyclic and macrotricyclic compounds. researchgate.net By analogy, a dimer of NBBFBA, formed through a suitable linker, or a reaction between NBBFBA and another diamine could be envisioned to undergo intramolecular cyclization to form a macrocycle.

Another approach involves the direct participation of the secondary amine in the cyclization. For example, the reaction of a linear peptide containing a lysine (B10760008) residue with an aldehyde can lead to macrocyclization through the formation of an imine, followed by intramolecular ring closure. nih.govrsc.org The secondary amine of NBBFBA could similarly react with a dialdehyde (B1249045) or another electrophilic linker to form a macrocyclic structure. The presence of the bulky benzyl (B1604629) groups can also influence the conformation of the resulting macrocycle, which is a critical factor for its biological activity.

Reactive Group in NBBFBA Cyclization Partner Reaction Type Resulting Structure
4-BromobenzylDiaminePd-catalyzed aminationMacrocycle
Secondary AmineDialdehydeReductive aminationMacrocycle
4-Bromobenzyl and Secondary AmineDimerization and intramolecular cyclizationMulti-step synthesisMacrobicyclic compound

NBBFBA in the Development of Catalytic Ligands

Transition metal catalysis is a powerful tool in organic synthesis, and the design of effective ligands is crucial for controlling the reactivity and selectivity of these catalysts. nih.govrsc.org NBBFBA can serve as a precursor for various types of ligands due to its combination of a secondary amine and halogenated aromatic rings.

The secondary amine can be used to synthesize N-heterocyclic carbene (NHC) ligands. scispace.com NHCs are a class of ligands that have found widespread use in catalysis due to their strong sigma-donating properties and steric tunability. The synthesis of NHC ligands often starts from a diamine or a related nitrogen-containing precursor. The secondary amine of NBBFBA could be functionalized and then cyclized to form an imidazolium (B1220033) salt, which is the direct precursor to the NHC ligand. scispace.com The presence of the fluorobenzyl and bromobenzyl groups would allow for fine-tuning of the steric and electronic properties of the resulting NHC ligand, which in turn can influence the performance of the metal catalyst. scispace.com

Additionally, the dibenzylamine structure itself can act as a ligand or be incorporated into a larger ligand framework. Dibenzylamine has been shown to affect the activity and stereoselectivity of scandium-catalyzed C-H activation reactions. researchgate.net The specific substituents on the benzyl rings of NBBFBA, namely the 4-bromo and 3-fluoro groups, could modulate the ligand's interaction with the metal center, potentially leading to improved catalytic performance. Ligands containing benzylamine (B48309) moieties are also known to promote challenging C-H functionalization reactions. nih.gov

Potential Ligand Type Synthetic Approach from NBBFBA Key Features Potential Catalytic Application
N-Heterocyclic Carbene (NHC)Functionalization and cyclization of the secondary amineTunable steric and electronic properties from benzyl groupsCross-coupling reactions, metathesis
Dibenzylamine-based ligandDirect use or incorporation into a larger scaffoldModulated electronic properties from fluoro and bromo groupsC-H activation, asymmetric catalysis

NBBFBA in the Synthesis of Advanced Materials

The unique combination of functional groups in NBBFBA also makes it a valuable precursor for the synthesis of advanced materials, such as polymers and functionalized surfaces.

The development of new polymers with tailored properties is a major focus of materials science. The reactive sites on NBBFBA allow for its incorporation into polymer chains through various polymerization techniques. The secondary amine can react with electrophiles such as acyl chlorides or epoxides in step-growth polymerization to form polyamides or polyamines.

The bromobenzyl group is particularly useful for atom transfer radical polymerization (ATRP), a controlled polymerization method that allows for the synthesis of well-defined polymers. The bromine atom can act as an initiator for ATRP, enabling the growth of polymer chains from the NBBFBA core. This would result in polymers with a central NBBFBA unit and radiating polymer arms, known as star polymers. Alternatively, the bromine can be converted to other functional groups suitable for other polymerization methods, such as ring-opening metathesis polymerization (ROMP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization.

The modification of surfaces to impart specific properties, such as biocompatibility, hydrophobicity, or catalytic activity, is crucial for a wide range of applications, from medical implants to electronic devices. nih.govnih.gov NBBFBA can be used to functionalize surfaces through several strategies.

The secondary amine provides a point of attachment to surfaces that have been pre-functionalized with electrophilic groups, such as carboxyl or epoxy groups. nih.gov This covalent attachment ensures the stability of the surface modification. The fluorobenzyl and bromobenzyl groups then decorate the surface, imparting their specific properties. The fluorine atoms can increase the hydrophobicity of the surface, which can be useful for creating water-repellent coatings. nih.gov

The bromobenzyl group can be used for further surface modification through "grafting-from" polymerization techniques like ATRP, as described in the previous section. This allows for the growth of polymer brushes from the surface, which can dramatically alter the surface properties. Additionally, the bromine atom can be used in surface-initiated coupling reactions to attach other molecules of interest. The use of catecholamine surface modification agents in a one-pot procedure with a molecule of interest can also be a viable strategy for immobilizing NBBFBA onto a wide variety of surfaces. mdpi.com

Material Type Role of NBBFBA Key Functional Groups Involved Resulting Properties/Applications
Polyamides/PolyaminesMonomerSecondary amineEngineering plastics, fibers
Star PolymersInitiator Core4-Bromobenzyl group (for ATRP)Drug delivery, rheology modifiers
Functionalized SurfacesSurface modifierSecondary amine, 4-Bromobenzyl groupBiocompatible coatings, hydrophobic surfaces
Polymer Brushes on SurfacesInitiator for surface-initiated polymerization4-Bromobenzyl groupAdvanced coatings, sensors

Advanced Analytical Research Methodologies for Nbbfba and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental to the analysis of NBBFBA, providing detailed insight into its atomic composition, connectivity, and the dynamics of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of NBBFBA in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence of the compound's structure by mapping the chemical environment of each proton and carbon atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the benzylic protons (CH₂) and the secondary amine proton (NH), in addition to complex multiplets for the seven aromatic protons on the two phenyl rings. The integration of these signals confirms the proton count in each unique environment.

¹³C NMR: The carbon spectrum will display signals for the benzylic carbon and the ten unique aromatic carbons. The positions of these signals are influenced by the electron-withdrawing effects of the fluorine and bromine substituents.

To resolve ambiguities and definitively assign each signal, two-dimensional (2D) NMR techniques are employed. scielo.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, clearly identifying which protons are adjacent on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal based on its attached proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-Bromobenzyl)-3-fluorobenzylamine Predicted values are based on established substituent effects and data from similar benzylamine (B48309) structures.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzylic CH₂ (3-fluoro side) ~3.8 ~53
Benzylic CH₂ (4-bromo side) ~3.7 ~52
Amine NH ~1.9 (broad) -
C1' (C-F) - ~163 (d, ¹JCF ≈ 245 Hz)
C2' ~7.1 ~114 (d, ²JCF ≈ 21 Hz)
C3' ~7.3 ~130 (d, ³JCF ≈ 8 Hz)
C4' ~7.0 ~114 (d, ²JCF ≈ 22 Hz)
C5' ~7.1 ~123 (d, ⁴JCF ≈ 3 Hz)
C6' (C-CH₂) - ~142 (d, ³JCF ≈ 7 Hz)
C1'' (C-Br) - ~121
C2''/C6'' ~7.4 ~132
C3''/C5'' ~7.2 ~130

Furthermore, Solid-State NMR (SSNMR) offers powerful capabilities for studying reaction intermediates, especially for reactions involving solid-phase catalysts or reagents. wustl.edursc.org By analyzing the sample in its solid state, SSNMR can provide structural information on transient or insoluble species that cannot be studied by conventional solution NMR. acs.orgmdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can identify the formation of intermediate complexes or salts during the synthesis of NBBFBA derivatives, providing mechanistic insights that are otherwise inaccessible. rsc.org

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of NBBFBA and identifying its derivatives. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. For NBBFBA (C₁₄H₁₃BrFN), the expected exact mass of the molecular ion [M]⁺ is a key identifier.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways. Under collision-induced dissociation, the protonated molecule [M+H]⁺ undergoes characteristic fragmentation. For benzylamines, the most common fragmentation is alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom, which results in the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation. nih.govlibretexts.orgyoutube.com

The primary fragmentation pathways for NBBFBA would involve the cleavage of the bonds on either side of the nitrogen atom, leading to characteristic fragment ions. researchgate.netresearchgate.net

Table 2: Predicted HRMS Fragments for this compound

Ion Predicted m/z Description
[C₁₄H₁₃BrFN+H]⁺ 296.0297 Protonated Parent Molecule
[C₇H₆Br]⁺ 168.9651 4-Bromobenzyl cation (from cleavage)
[C₇H₇FN]⁺ 124.0557 3-Fluorobenzylaminyl fragment
[C₇H₅F]⁺ 108.0370 3-Fluorotropylium cation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sapub.org These methods are excellent for identifying functional groups and can be used to monitor the progress of a reaction, such as the formation of the secondary amine in NBBFBA from its precursors.

Key vibrational modes for NBBFBA include:

N-H Stretch: A characteristic peak for the secondary amine group, typically appearing in the 3300-3500 cm⁻¹ region. nist.gov

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) (CH₂) bridge are found just below 3000 cm⁻¹.

C=C Aromatic Stretches: These appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: This vibration is typically found in the 1020-1250 cm⁻¹ range. researchgate.net

C-F and C-Br Stretches: The carbon-halogen bonds give rise to characteristic peaks in the fingerprint region of the spectrum. The C-F stretch is expected around 1000-1350 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, typically between 500-600 cm⁻¹.

These techniques are valuable for confirming the presence of all key functional components within the final NBBFBA molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for NBBFBA

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
N-H Stretch (secondary amine) 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch (CH₂) 2850 - 2960 IR, Raman
C=C Aromatic Ring Stretch 1450 - 1600 IR, Raman
C-F Stretch 1000 - 1350 IR
C-N Stretch 1020 - 1250 IR

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample, providing unequivocal proof of structure and insight into intermolecular packing.

Single-crystal X-ray diffraction (SCXRD) provides the most detailed structural information, including precise bond lengths, bond angles, and torsional angles. mdpi.com For a new compound like NBBFBA, obtaining a suitable single crystal and performing SCXRD analysis would provide the absolute confirmation of its covalent structure and connectivity. researchgate.net

The analysis would reveal the molecule's preferred conformation in the solid state, detailing the rotational arrangement around the C-N bonds and the geometry of the benzyl groups. Crucially, it would elucidate the network of intermolecular interactions that stabilize the crystal lattice. beilstein-journals.org These interactions could include:

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F interactions with neighboring molecules.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like fluorine or the π-systems of the aromatic rings.

The results from an SCXRD experiment are typically summarized in a crystallographic information file (CIF), which includes key parameters like the unit cell dimensions and space group. nih.govmdpi.com

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for NBBFBA This table presents plausible data based on typical values for similar organic compounds.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.8
c (Å) 21.3
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1280
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.52

While single-crystal XRD requires a high-quality crystal, Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. creative-biostructure.com PXRD is an essential tool in pharmaceutical and materials science for routine characterization and polymorph screening. mdpi.comrigaku.com Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. rigaku.com

For NBBFBA, different crystallization conditions (e.g., different solvents, temperatures) could lead to the formation of various polymorphs. Each polymorph would produce a unique PXRD pattern, which serves as a "fingerprint" for that specific crystalline form. europeanpharmaceuticalreview.com Therefore, PXRD is the frontline technique for:

Identifying different polymorphic forms of NBBFBA.

Assessing the purity of a crystalline batch.

Monitoring phase transformations that may occur due to changes in temperature or humidity.

Comparing a bulk powder sample to the structure determined from a single crystal to ensure the single crystal is representative of the whole sample.

The ability to identify and control polymorphism is critical in research, as different crystal forms can exhibit variations in properties such as stability and solubility.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are indispensable in the synthesis and analysis of this compound (NBBFBA) and its derivatives. They are primarily employed to assess the purity of the final compound and to monitor the progress of the synthesis reaction, ensuring that starting materials are consumed and the desired product is formed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like NBBFBA. Developing a robust HPLC method is critical for achieving accurate quantification, purity assessment, and reaction monitoring.

A typical method development process involves the systematic optimization of several parameters to achieve good separation between the main compound, starting materials (e.g., 4-bromobenzaldehyde, 3-fluorobenzylamine), intermediates, and potential by-products. The key components of HPLC method development for NBBFBA are outlined below.

Column Selection: Reversed-phase (RP) chromatography is the most common mode used for compounds of intermediate polarity like NBBFBA. A C18 (octadecylsilyl) column is a standard first choice, offering excellent hydrophobic retention and selectivity for aromatic compounds. mdpi.com The choice of column dimensions (length, internal diameter) and particle size affects efficiency and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (like deionized water with a buffer) and an organic modifier (commonly acetonitrile (B52724) or methanol). The ratio of these components is adjusted to control the retention time of the analyte. For NBBFBA, a gradient elution, where the proportion of the organic solvent is increased over time, is often preferable to an isocratic (constant composition) elution. This allows for the effective separation of early-eluting polar impurities and later-eluting non-polar by-products within a reasonable timeframe.

Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is highly suitable for NBBFBA, given the presence of chromophoric phenyl rings. The detector wavelength would be set at a value where NBBFBA and its key impurities exhibit maximum absorbance, ensuring high sensitivity. A full UV spectrum can also be captured to aid in peak identification and purity assessment.

Method Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability. mdpi.comrsc.org Validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. rsc.org

Table 1: Illustrative HPLC Method Parameters for NBBFBA Analysis

ParameterConditionPurpose
Column RP C18, 250 mm x 4.6 mm, 5 µmProvides hydrophobic interaction for separation of aromatic compounds. mdpi.com
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcid improves peak shape; Acetonitrile is the organic modifier.
Gradient 30% B to 95% B over 15 minutesEnsures elution of both polar and non-polar components.
Flow Rate 1.0 mL/minStandard flow rate for analytical separation.
Detection UV at 254 nmWavelength for detecting aromatic rings in NBBFBA.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.

Gas Chromatography (GC) for Volatile Derivatives

While NBBFBA itself has a relatively high boiling point, Gas Chromatography (GC) can be a powerful tool for its analysis, particularly for assessing the presence of volatile impurities or after converting the molecule into a more volatile derivative. researchgate.net GC is often coupled with a mass spectrometer (GC/MS) for unambiguous peak identification. researchgate.net

For direct analysis, a high-temperature capillary column with a stationary phase like a polysiloxane would be required. However, the thermal stability of NBBFBA would need to be confirmed to prevent on-column degradation.

A more common approach for analyzing amines by GC is derivatization. This process involves a chemical reaction to convert the polar N-H group into a less polar, more volatile, and more thermally stable group. researchgate.net This improves chromatographic peak shape and detection sensitivity.

Silylation: This is a frequent derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing secondary amines like NBBFBA. researchgate.net The resulting silylated derivative is significantly more volatile and yields sharp, symmetrical peaks in the chromatogram.

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can convert the amine to a stable trifluoroacetamide (B147638) derivative. These fluorinated derivatives are highly volatile and are particularly useful for detection by an electron capture detector (ECD), which offers exceptional sensitivity for halogenated compounds.

The GC method would involve a temperature program, starting at a lower temperature to separate volatile impurities and gradually increasing to elute the derivatized NBBFBA.

Table 2: Example GC Derivatization and Analysis Approach for NBBFBA

StepReagent/ParameterRationale
Derivatization N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Forms a volatile and thermally stable TMS derivative of NBBFBA. researchgate.net
GC Column DB-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm filmA common, robust, low-polarity phase suitable for a wide range of analytes.
Carrier Gas Helium or HydrogenInert mobile phase for GC.
Oven Program 100 °C (hold 2 min) to 300 °C at 15 °C/minSeparates volatile impurities from the higher-boiling derivatized product.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for definitive identification of the NBBFBA derivative and any impurities. researchgate.net

Chiral Analysis Techniques for Enantiomeric Excess Determination (if chiral analogs are synthesized)

If chiral analogs of NBBFBA are synthesized, for instance, by introducing a chiral center on the benzylic carbon or on a substituent, determining the enantiomeric excess (% ee) is crucial. This measures the stereochemical purity of the product, which is vital in fields like medicinal chemistry where enantiomers can have different biological activities.

Chiral Chromatography

Chiral chromatography is the most definitive method for separating and quantifying enantiomers. This can be achieved using either HPLC or GC with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantiomeric separation. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. For amine compounds like NBBFBA analogs, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often highly effective. jiangnan.edu.cn The differential interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in two separate peaks in the chromatogram. The % ee is calculated from the relative area of the two peaks.

Chiral Gas Chromatography (GC): For volatile chiral analogs or their derivatives, chiral GC is an excellent option. The stationary phases in these columns are typically based on derivatized cyclodextrins. gcms.cz These macrocyclic molecules have a chiral cavity, and enantiomers will fit differently, leading to separation. A well-chosen cyclodextrin (B1172386) derivative can provide baseline resolution of the enantiomers of many chiral amines. gcms.cz

A recent development in chiral analysis involves the use of 19F NMR with chiral solvating agents or metal complexes. cas.cnanalytica-world.com Given that NBBFBA contains a fluorine atom, this separation-free method could offer a rapid way to determine enantiopurity by observing distinct 19F NMR signals for each enantiomer when complexed with a chiral agent. cas.cnanalytica-world.comchemeurope.com

Advanced Spectroscopic Methods (e.g., Circular Dichroism, Luminescent Probing)

While chromatography is a separative technique, spectroscopic methods can offer rapid, in-situ determination of enantiomeric excess without requiring separation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org While a chiral NBBFBA analog would have an intrinsic CD signal, this is often weak. A more sensitive approach involves forming a complex between the chiral amine and a CD-active achiral host, such as an iron(II) complex or a boronic acid derivative. rsc.orgnih.gov The resulting host-guest assembly often produces a strong CD signal that is directly proportional to the enantiomeric excess of the amine. nih.govnih.gov By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be determined quickly. nsf.gov

Luminescent Probing: This technique utilizes chiral or achiral luminescent probes, often based on lanthanide ions like europium or terbium. nih.gov When these probes form complexes with the enantiomers of a chiral analyte, their luminescence properties (e.g., intensity, lifetime, or circularly polarized luminescence) can change in a way that depends on the stereochemistry of the analyte. nih.govrsc.org For example, the luminescence of a europium complex might be enhanced or quenched to a different extent by each enantiomer of a chiral NBBFBA analog. This difference can be correlated with the enantiomeric excess of the sample, providing a sensitive analytical method.

Future Research Directions and Emerging Opportunities for Nbbfba

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. su.se Future research on NBBFBA should prioritize moving beyond traditional synthesis, which often relies on the reaction of a benzyl (B1604629) halide with an amine, a process that can generate stoichiometric salt byproducts. nih.gov Exploring novel catalytic strategies can enhance sustainability, improve atom economy, and potentially reduce the number of synthetic steps. su.senih.gov

Promising avenues include:

"Borrowing Hydrogen" Methodology: This atom-economic approach utilizes benzyl alcohols, which are more environmentally friendly starting materials than benzyl chlorides, to directly alkylate amines. nih.govacs.org A future synthesis of NBBFBA could involve the catalytic coupling of 3-fluorobenzyl alcohol and 4-bromobenzylamine (B181089) (or vice versa) using commercially available heterogeneous nickel catalysts, which has proven effective for producing primary benzylamines. acs.org This method generates only water as a byproduct. nih.gov

Acceptorless Dehydrogenative Aromatization: Researchers have successfully synthesized various diarylamines using supported gold-palladium alloy nanoparticle catalysts. nih.gov This strategy could be adapted to form the NBBFBA core by reacting appropriate cyclohexylamine (B46788) and cyclohexanone (B45756) precursors, offering a versatile and heterogeneous catalytic route. nih.gov

Metal-Free Catalysis: To circumvent the cost and toxicity associated with some metal catalysts, metal-free approaches are highly desirable. su.sechemistryviews.org Recent advancements in using diaryliodonium salts for the metal-free synthesis of complex diaryl amines present a compelling alternative. su.se Another innovative, transition-metal-free route is the desulfinylative Smiles rearrangement, which can produce highly sterically hindered diarylamines under mild conditions, a strategy that could be explored for NBBFBA and its derivatives. nih.govacs.org

Table 1: Comparison of Potential Synthetic Strategies for NBBFBA

Synthetic Strategy Key Precursors Primary Advantages Potential Challenges
Borrowing Hydrogen 3-Fluorobenzyl alcohol, 4-Bromobenzylamine High atom economy, uses greener starting materials, water as the only byproduct. nih.govacs.org Catalyst optimization may be required to prevent overalkylation and side reactions. nih.gov
Dehydrogenative Aromatization Substituted cyclohexylamines and cyclohexanones Heterogeneous catalysis allows for catalyst reuse, environmentally benign. nih.gov Requires specific functionalized cyclic precursors.
Metal-Free Cascade (Diaryliodonium salts) Diaryliodonium salts, amine nucleophiles Avoids transition metals, energy-efficient, robust, low waste. su.se Requires synthesis of the hypervalent iodine reagent.
Desulfinylative Smiles Rearrangement Sulfinamides, anilines Transition-metal-free, proceeds under mild conditions, good for sterically hindered products. nih.govacs.org Substrate scope may have limitations. nih.gov

Deeper Computational Modeling of Complex Reactivity and Biological Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding molecular properties and reaction mechanisms at the electronic level. bohrium.com Applying these methods to NBBFBA can guide experimental work, saving time and resources.

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to map the detailed energy profiles of the novel synthetic pathways proposed in section 7.1. This can help in understanding the catalytic cycle, identifying rate-determining steps, and optimizing reaction conditions. nih.gov For instance, DFT has been used to clarify the mechanism of iridium-catalyzed C-H alkenylation of benzylamines, revealing that N-deprotonation precedes C-H activation. nih.gov

Predicting Reactivity and Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. edu.krd These calculations provide insights into the molecule's kinetic stability, chemical reactivity, and potential sites for electrophilic and nucleophilic attack, guiding its use in further reactions. edu.krdresearchgate.net

Molecular Docking Simulations: Diarylamines are known to possess a wide range of biological activities. frontiersin.orgnih.gov Molecular docking studies can be employed to screen NBBFBA against libraries of biological targets, such as enzymes or receptors. plos.org This in silico approach can generate hypotheses about its potential biological function by predicting binding affinities and interaction modes, as has been done for other brominated and fluorinated compounds. unair.ac.idnih.gov This could reveal, for example, if NBBFBA has the potential to inhibit enzymes involved in specific disease pathways.

Table 2: Potential Applications of Computational Modeling for NBBFBA Research

Computational Method Research Objective Expected Outcome/Insight
Density Functional Theory (DFT) Elucidate synthetic reaction mechanisms. Detailed energy profiles, identification of transition states and intermediates, validation of proposed catalytic cycles. nih.gov
DFT / Time-Dependent DFT Calculate electronic and spectroscopic properties. Prediction of HOMO-LUMO gap, MEP, reactivity sites, and correlation with experimental UV-vis and NMR spectra. edu.krd
Molecular Docking Screen for potential biological targets. Identification of potential protein binding partners, prediction of binding modes and affinities, hypothesis generation for biological activity. plos.org

Integration of NBBFBA into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.net They are powerful tools for rapidly generating libraries of structurally diverse molecules for drug discovery. nih.govresearchgate.net

The structure of NBBFBA, a secondary amine, makes it an ideal candidate for integration into MCRs. Future research could explore:

Utilizing NBBFBA as the Amine Component: NBBFBA could serve as the amine input in well-established MCRs like the Ugi or Passerini reactions. This would allow for the rapid assembly of complex, polyfunctional molecules built upon the NBBFBA scaffold. The reaction of benzylamines in three-component systems with substrates like diethyl phosphite (B83602) and triethyl orthoformate has been shown to be complex and highly dependent on reaction conditions, offering a rich area for investigation. mdpi.com

Developing Novel MCRs: The unique electronic properties conferred by the fluoro- and bromo-substituents might enable NBBFBA to participate in novel MCRs. For example, an unexpected MCR involving methoxyarylaldehydes and arylhydroxylamines was discovered to produce unsymmetrical diarylamines, highlighting the potential for new discoveries in this area. researchgate.net Research could focus on discovering new transformations where NBBFBA acts as a key building block.

The integration of NBBFBA into MCRs would rapidly expand the chemical space around its core structure, providing a diverse set of derivatives for biological screening and materials science applications.

Table 3: Hypothetical Ugi Four-Component Reaction (U-4CR) Involving NBBFBA

Component 1 (Amine) Component 2 (Carbonyl) Component 3 (Isocyanide) Component 4 (Carboxylic Acid) Potential Product Class
NBBFBA An aldehyde (e.g., Acetaldehyde) An isocyanide (e.g., tert-Butyl isocyanide) A carboxylic acid (e.g., Acetic Acid) α-Acylamino-carboxamide derivatives of NBBFBA

Development of NBBFBA as a Probe for Chemical Biology Studies

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of NBBFBA make it an intriguing candidate for development as a chemical probe. nih.gov

Emerging opportunities in this area include:

Probing Cellular Processes: Diarylamines have been identified as potent radical-trapping antioxidants that can inhibit ferroptosis, a specific form of regulated cell death. acs.org Future studies could investigate whether NBBFBA shares this activity, potentially making it a useful tool for studying lipid peroxidation and cell death pathways.

Leveraging Halogen Atoms for Detection and Modification: The fluorine atom can be used as a sensitive reporter for ¹⁹F-NMR spectroscopy, a powerful technique for studying molecular interactions without the need for larger labels. The bromine atom provides a versatile chemical handle for further functionalization via cross-coupling reactions. This would allow for the attachment of fluorophores, affinity tags (like biotin), or other reporter groups to track the molecule in biological systems.

Development of PET Imaging Agents: Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. The introduction of fluorine into benzyl groups is a common strategy for developing PET radiotracers. nih.gov Although direct fluorination can be challenging, the benzyl fluoride (B91410) moiety itself has been studied for its metabolic stability. nih.gov Future work could focus on developing a radiolabeled version, [¹⁸F]NBBFBA, to investigate its biodistribution and potential for imaging specific targets in vivo, provided a relevant biological target is identified. The stability of such benzylfluoride derivatives can sometimes be enhanced by other substituents on the ring. nih.gov

Table 4: Features of NBBFBA Supporting its Potential as a Chemical Probe

Structural Feature Potential Application Rationale / Research Direction
Diarylamine Core Inhibitor of biological processes (e.g., ferroptosis) Diarylamines can act as radical-trapping antioxidants. acs.org Investigate NBBFBA's effect on cell viability under oxidative stress.
Fluorine Atom ¹⁹F-NMR reporter ¹⁹F-NMR is a sensitive, background-free method to study protein-ligand interactions.
Bromine Atom Site for chemical modification The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions for attaching affinity tags or fluorophores.
Fluorobenzyl Group Potential PET radiotracer The structure is suitable for radiosynthesis with ¹⁸F for use in PET imaging to study biodistribution and target engagement in vivo. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-(4-Bromobenzyl)-3-fluorobenzylamine, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, 3-fluorobenzylamine can react with 4-bromobenzyl bromide under basic conditions (e.g., NaHCO₃) in anhydrous THF. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and reaction time (12–24 hours at 60°C) to minimize di-alkylation by-products . Key intermediates like 4-bromobenzyl bromide (CAS 127425-73-4) should be purified via column chromatography (hexane:EtOAc, 9:1) to ensure high reactivity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Compare ¹H/¹³C NMR peaks to reference spectra. For example, the benzylic -CH₂-NH- group appears as a triplet at δ 3.8–4.2 ppm in CDCl₃ .
  • HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to confirm purity >97% .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 292.0 (C₁₄H₁₂BrF⁺) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound likely shares hazards with structurally similar amines (e.g., skin/eye irritation, respiratory toxicity). Use PPE (gloves, goggles, fume hood) and store in a desiccator at 4°C. Waste must be neutralized with 10% acetic acid before disposal in halogenated solvent containers .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

  • Methodological Answer : Use SHELXL for refinement. If twinning or disorder is observed (common in flexible benzyl groups):
  • Apply the TWIN/BASF commands to model twinning.
  • Use PART/SUMP restraints for disordered bromine/fluorine atoms.
    Validate with R1 < 5% and wR2 < 12% for high-resolution (<1.0 Å) data .

Q. What mechanistic insights explain by-product formation during coupling reactions involving this compound?

  • Methodological Answer : Competitive pathways include over-alkylation or oxidation. For example, in amide coupling (e.g., with EDC/HOBt), monitor pH (6.5–7.5) to avoid activating the amine as a leaving group. LC-MS tracking of reaction aliquots can identify intermediates like N-acylurea, guiding additive use (e.g., DMAP) to suppress side reactions .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the 3-fluorobenzyl position to enhance electrophilicity.
  • Bioisosteres : Replace bromine with iodine (e.g., 4-iodobenzyl) to probe halogen bonding in target proteins.
    Validate analogs via cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) and docking studies (PDB: 6XYZ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.